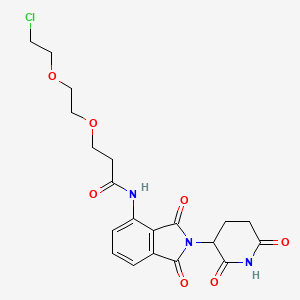
Pomalidomide-CO-PEG2-C2-Cl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-CO-PEG2-C2-Cl is a compound that belongs to the class of functionalized cereblon ligands. It is used in the development of pomalidomide-based proteolysis-targeting chimeras (PROTACs). These compounds are designed to target and degrade specific proteins within cells, making them valuable tools in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-CO-PEG2-C2-Cl involves several steps. One common method starts with the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent. This reaction yields 3-(3-nitrophthalimido)-piperidine-2,6-dione, which is then further processed to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-CO-PEG2-C2-Cl undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions due to the presence of reactive functional groups.
Coupling Reactions: It can be coupled with carboxyl linkers via peptide coupling reactions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include coupling agents, solvents like dimethyl sulfoxide (DMSO), and various acids and bases to control the pH .
Major Products Formed
The major products formed from these reactions are typically derivatives of the original compound, which can be used in the development of targeted protein degraders .
Scientific Research Applications
Pomalidomide-CO-PEG2-C2-Cl has a wide range of scientific research applications:
Mechanism of Action
Pomalidomide-CO-PEG2-C2-Cl exerts its effects by recruiting cereblon, a protein that plays a key role in the ubiquitin-proteasome system. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The compound’s mechanism of action involves the formation of a ternary complex between the target protein, cereblon, and the PROTAC, which facilitates the degradation of the target protein .
Comparison with Similar Compounds
Similar Compounds
Pomalidomide-PEG2-C2-NH2 Hydrochloride: This compound is similar in structure but contains an amine group instead of a chloride group.
Pomalidomide-PEG2-CO2H: This compound has a carboxylic acid group instead of a chloride group.
Uniqueness
Pomalidomide-CO-PEG2-C2-Cl is unique due to its specific functional groups, which allow for rapid conjugation with carboxyl linkers. This makes it particularly useful in the development of targeted protein degraders and other therapeutic agents .
Properties
Molecular Formula |
C20H22ClN3O7 |
|---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
3-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide |
InChI |
InChI=1S/C20H22ClN3O7/c21-7-9-31-11-10-30-8-6-16(26)22-13-3-1-2-12-17(13)20(29)24(19(12)28)14-4-5-15(25)23-18(14)27/h1-3,14H,4-11H2,(H,22,26)(H,23,25,27) |
InChI Key |
GJUBDNMGCGEQDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCOCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


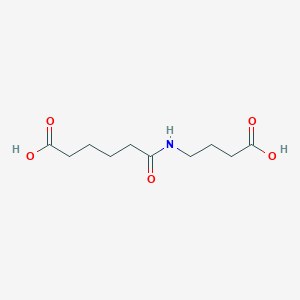

![5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione](/img/structure/B14763795.png)
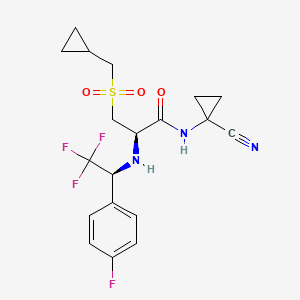
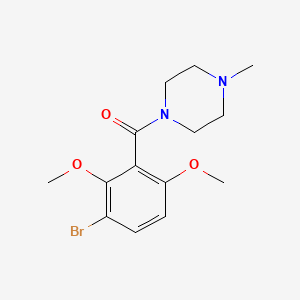

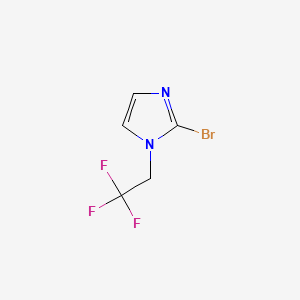
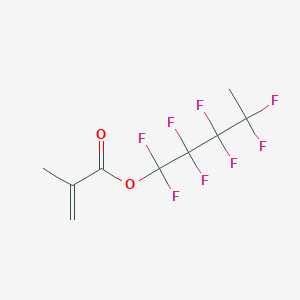

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-](/img/structure/B14763829.png)

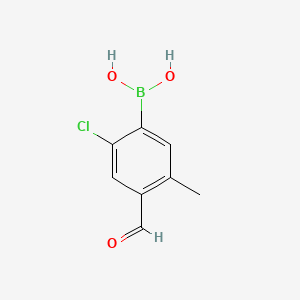
![1-(4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butanoyl)-n,n-dimethylpiperidine-4-carboxamide](/img/structure/B14763852.png)
![3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate](/img/structure/B14763858.png)
